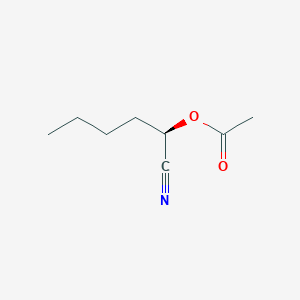
Pentacene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacene-2,3-diol is a derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentacene-2,3-diol can be synthesized through several methods. One common approach involves the hydroxylation of pentacene. This process typically uses strong oxidizing agents under controlled conditions to introduce hydroxyl groups at the 2 and 3 positions of the pentacene molecule. Another method involves the use of dihydropentacene intermediates, which are subsequently oxidized to form the diol.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Pentacene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropentacene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of pentacenequinone.
Reduction: Formation of dihydropentacene derivatives.
Substitution: Formation of various substituted pentacene derivatives.
Aplicaciones Científicas De Investigación
Pentacene-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other pentacene derivatives.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as OFETs and OLEDs, due to its excellent semiconducting properties.
Mecanismo De Acción
The mechanism of action of pentacene-2,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. In organic electronics, the compound’s π-conjugated system allows for efficient charge transport, making it an effective material for use in semiconducting devices.
Comparación Con Compuestos Similares
Similar Compounds
Pentacene: The parent compound, known for its high charge carrier mobility and use in organic electronics.
Tetracene: A smaller acene with four fused benzene rings, also used in organic electronics.
Anthracene: Consists of three fused benzene rings and is used in various chemical applications.
Uniqueness
Pentacene-2,3-diol is unique due to the presence of hydroxyl groups, which enhance its solubility and reactivity compared to its parent compound, pentacene
Propiedades
Número CAS |
865648-22-2 |
|---|---|
Fórmula molecular |
C22H14O2 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
pentacene-2,3-diol |
InChI |
InChI=1S/C22H14O2/c23-21-11-19-9-17-7-15-5-13-3-1-2-4-14(13)6-16(15)8-18(17)10-20(19)12-22(21)24/h1-12,23-24H |
Clave InChI |
OZQYWGSTULXKMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C4C=C5C=C(C(=CC5=CC4=CC3=CC2=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
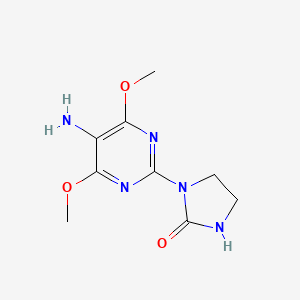
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)


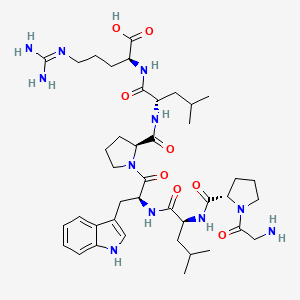
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
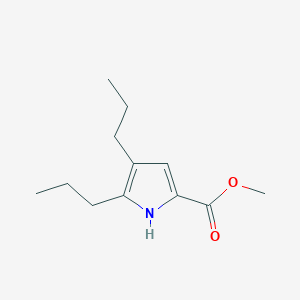

![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
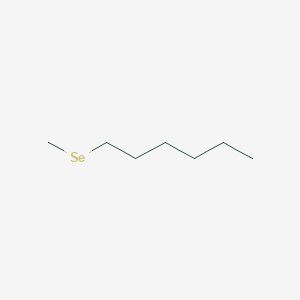
![2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene](/img/structure/B14202631.png)
